molecular formula C18H11FN2O2 B1447089 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole CAS No. 1820707-91-2

9-(2-Fluoro-4-nitrophenyl)-9H-carbazole

Cat. No.: B1447089
CAS No.: 1820707-91-2
M. Wt: 306.3 g/mol
InChI Key: RTMZRJHUPJNLPD-UHFFFAOYSA-N
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Description

9-(2-Fluoro-4-nitrophenyl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of the fluoro and nitro groups on the phenyl ring of this compound imparts unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole typically involves the following steps:

    Carbazole Formation: The final step involves the formation of the carbazole ring through a cyclization reaction, often facilitated by a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve scalable and cost-effective methods such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.

    Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

9-(2-Fluoro-4-nitrophenyl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The carbazole ring can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.

Major Products Formed

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Carbazoles: Formed through nucleophilic aromatic substitution or coupling reactions.

Scientific Research Applications

9-(2-Fluoro-4-nitrophenyl)-9H-carbazole has a wide range of applications in scientific research, including:

    Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.

    Pharmaceuticals: Investigated for its potential as an anticancer agent and in the treatment of neurological disorders.

    Materials Science: Utilized in the development of advanced materials with unique optical and electronic properties.

    Chemical Sensors: Employed in the design of sensors for detecting various analytes due to its fluorescence properties.

Mechanism of Action

The mechanism of action of 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole depends on its application:

    In Organic Electronics: Functions as an electron-transporting material, facilitating the movement of electrons in devices like OLEDs and OPVs.

    In Pharmaceuticals: Interacts with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    9-Phenyl-9H-carbazole: Lacks the fluoro and nitro groups, resulting in different chemical properties and applications.

    9-(2-Chloro-4-nitrophenyl)-9H-carbazole: Similar structure but with a chloro group instead of a fluoro group, leading to variations in reactivity and applications.

    9-(2-Fluoro-4-aminophenyl)-9H-carbazole:

Uniqueness

The presence of both fluoro and nitro groups in 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole imparts unique electronic and steric properties, making it particularly valuable in applications requiring specific reactivity and stability. Its ability to undergo various chemical transformations and its potential in diverse research fields highlight its significance compared to similar compounds.

Properties

IUPAC Name

9-(2-fluoro-4-nitrophenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O2/c19-15-11-12(21(22)23)9-10-18(15)20-16-7-3-1-5-13(16)14-6-2-4-8-17(14)20/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMZRJHUPJNLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=C(C=C4)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281170
Record name 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820707-91-2
Record name 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820707-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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